4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione
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Overview
Description
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione is a complex organic compound that features a triazine core substituted with benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione typically involves the reaction of 1,3-benzothiazole-2-thiol with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, replacing one of the benzothiazolyl groups.
Oxidation and Reduction: The sulfur atoms in the benzothiazolyl groups can participate in redox reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can modify the sulfur-containing groups .
Scientific Research Applications
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The benzothiazolyl groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the triazine core can interact with nucleic acids, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzothiazol-2-yl)urea: Similar in structure but with a urea linkage instead of a triazine core.
2,4-Disubstituted thiazoles: These compounds share the benzothiazolyl groups but differ in the core structure.
BTTES: A water-soluble ligand with similar benzothiazolyl groups used in click chemistry.
Uniqueness
4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione is unique due to its triazine core, which provides distinct chemical properties and reactivity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
830346-71-9 |
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Molecular Formula |
C17H9N5S5 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-1H-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C17H9N5S5/c23-13-20-14(26-16-18-9-5-1-3-7-11(9)24-16)22-15(21-13)27-17-19-10-6-2-4-8-12(10)25-17/h1-8H,(H,20,21,22,23) |
InChI Key |
YYLMQUYPBIIVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=S)N3)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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